molecular formula C5H7F3N2O B1376175 1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one CAS No. 1478086-61-1

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B1376175
CAS No.: 1478086-61-1
M. Wt: 168.12 g/mol
InChI Key: ACDMYDRVLXLWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that features a trifluoromethyl group attached to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. The presence of the trifluoromethyl group imparts additional chemical properties, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition, where an azetidine precursor reacts with a trifluoromethyl ketone under basic conditions . Another approach involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by functionalization with a trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and controlled synthesis of the azetidine ring and subsequent functionalization. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydride or potassium tert-butoxide for deprotonation, and electrophiles like alkyl halides for nucleophilic addition. Reaction conditions often involve solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition can yield substituted azetidines, while condensation reactions can produce larger heterocyclic compounds.

Scientific Research Applications

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and potential bioactivity. These properties make it a valuable compound for various research applications and differentiate it from other azetidine derivatives.

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2O/c6-5(7,8)4(11)10-1-3(9)2-10/h3H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDMYDRVLXLWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one
Reactant of Route 6
1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one

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